3-(4-Fluorophenyl)-3-methylpyrrolidine
Description
3-(4-Fluorophenyl)-3-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-fluorophenyl group and a methyl group
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(6-7-13-8-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOLHIJVUVQXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248610-21-0 | |
| Record name | 3-(4-fluorophenyl)-3-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with methylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control, along with purification steps such as distillation or crystallization to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-3-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-methylpyrrolidine
- 3-(4-Bromophenyl)-3-methylpyrrolidine
- 3-(4-Methylphenyl)-3-methylpyrrolidine
Uniqueness
3-(4-Fluorophenyl)-3-methylpyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can influence the compound’s reactivity and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced stability and binding affinity in biological systems .
Biological Activity
3-(4-Fluorophenyl)-3-methylpyrrolidine is a compound belonging to the pyrrolidine class, characterized by a fluorophenyl group and a methyl group attached to a pyrrolidine ring. This unique structure has garnered attention for its potential biological activities, particularly in fields such as medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is CHFN, with a molecular weight of approximately 201.25 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 201.25 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of specific proteins involved in metabolic pathways, potentially leading to altered cellular functions. For instance, it has been shown to inhibit certain enzymes that play crucial roles in cancer cell proliferation and survival.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating pathways associated with cell death. These findings point towards its potential role as a therapeutic agent in oncology .
Anticonvulsant Effects
Another area of interest is the anticonvulsant activity of related compounds. Research has shown that modifications to the pyrrolidine structure can enhance anticonvulsant effects, indicating that this compound may possess similar properties.
Study on Anticancer Efficacy
A notable study evaluated the anticancer efficacy of this compound in a murine model. The compound was administered at varying dosages, revealing dose-dependent tumor growth inhibition. The study provided insights into the pharmacokinetics and optimal dosing strategies for maximizing therapeutic effects .
Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, underscoring its potential as an antimicrobial agent.
Summary of Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
